2-Bromopyrene

Descripción general

Descripción

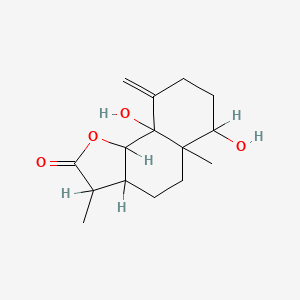

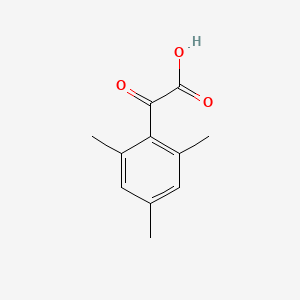

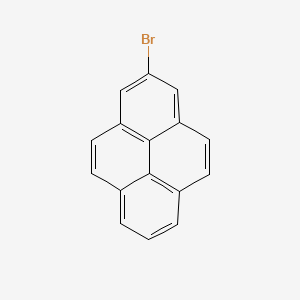

2-Bromopyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to pyrene, a naturally occurring PAH. It is a highly reactive compound that is used in a variety of scientific research applications. It has been studied in a range of biochemical and physiological systems, and its properties have been used to develop novel laboratory experiments.

Aplicaciones Científicas De Investigación

Bromination Mechanism and Derivatives

The study by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, resulting in various bromopyrenes. These derivatives are further used to produce aryl-functionalized pyrene derivatives, which have potential applications in materials science, particularly in the field of photophysical properties. The bromination process is enhanced by iron(III) bromide catalysis and has implications for developing new materials with specific optical characteristics (Feng et al., 2015).

Electrosynthesis of Blue-Light-Emitting Films

In the research by Wang et al. (2012), bromo-group-substituted oligopyrene films are synthesized through the electrochemical oxidation of 1-bromopyrene. These films are significant in optoelectronics, DNA fluorescence probes, and electrochemical sensors due to their excellent blue light-emitting properties and good solubility in common solvents (Wang et al., 2012).

Electroluminescent Organic Semiconductors

Research by Salunke et al. (2016) focuses on 1,3,6,8-tetrabromopyrene, a key compound in the organic electronics community. It is transformed into various derivatives, which are then used in organic light-emitting diodes (OLEDs). These substances emit blue and green light, indicating potential applications in the development of new electroluminescent materials for OLED devices (Salunke et al., 2016).

Structural Analysis of Bromopyrene

Taylor et al. (2006) conducted a study on 1-bromopyrene, providing insights into its structural properties. The analysis of its planar structure and intermolecular interactions is crucial for understanding its behavior in various applications, particularly in materials where molecular packing and structure are important (Taylor et al., 2006).

Synthesis and Photophysical Properties

Reimann et al. (2013) synthesized and characterized 3-pyrenylacrylates from 1-bromopyrene. Their study on the photophysical properties and electrochemical investigations provides valuable information for the development of new materials with specific light-emitting characteristics (Reimann et al., 2013).

Fluorescent Probes for Ginkgo Biloba Extract

Kovalev et al. (2014) utilized 1-bromopyrene to develop fluorescent probes for detecting components of the Ginkgo biloba L. leaves extract. This application is significant in the field of analytical chemistry, particularly in the identification and analysis of natural products (Kovalev et al., 2014).

Phosphorescent Ruthenium Complexes

A study by Kurihara et al. (2018) developed ruthenium complexes with a bromopyrene unit to enhance oxygen sensitivity. These complexes are potential candidates as molecular probes for detecting cellular hypoxia, highlighting their importance in biomedical research (Kurihara et al., 2018).

Organic Semiconductor/Graphene Oxide Composites

The research by Khurshid et al. (2018) focuses on composites made from graphene oxide and bromopyrene, showcasing their potential in photo-electrochemical applications. The enhanced life-time of photo-generated charge carriers in these composites indicates their usefulness in developing advanced photocatalytic materials (Khurshid et al., 2018).

Propiedades

IUPAC Name |

2-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVOKXARZCJTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169076 | |

| Record name | Pyrene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1714-27-8 | |

| Record name | Pyrene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.